molecular formula C11H8N2O2 B12875704 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol

Cat. No.: B12875704
M. Wt: 200.19 g/mol
InChI Key: NKSMDYOYCQSGQW-UHFFFAOYSA-N
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Description

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and oxazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction mixture can be stirred at elevated temperatures (e.g., 85°C) under a nitrogen atmosphere for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-ol
  • 2-(3-Hydroxypropyl)pyridine
  • 3-(2-Pyridyl)propanol

Uniqueness

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is unique due to the presence of both pyridine and oxazole rings, which impart distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(2-pyridin-2-yl-1,3-oxazol-5-yl)prop-2-yn-1-ol

InChI

InChI=1S/C11H8N2O2/c14-7-3-4-9-8-13-11(15-9)10-5-1-2-6-12-10/h1-2,5-6,8,14H,7H2

InChI Key

NKSMDYOYCQSGQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(O2)C#CCO

Origin of Product

United States

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